molecular formula C10H13BrO2 B8444914 1-bromo-2-(2-methoxypropoxy)benzene

1-bromo-2-(2-methoxypropoxy)benzene

Cat. No.: B8444914
M. Wt: 245.11 g/mol
InChI Key: ZQNUSOZKXJTUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-(2-methoxypropoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom and a 2-(2-methoxypropoxy) group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(2-methoxypropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the 2-(2-methoxypropoxy) group. The bromination of benzene is typically carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene. The subsequent step involves the reaction of bromobenzene with 2-(2-methoxypropoxy) group under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(2-methoxypropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxide (NaOR). These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 2-(2-methoxypropoxy)phenol, 2-(2-methoxypropoxy)aniline, and 2-(2-methoxypropoxy)alkyl ethers.

    Oxidation Reactions: Products include 2-(2-methoxypropoxy)benzaldehyde and 2-(2-methoxypropoxy)benzoic acid.

    Reduction Reactions: The major product is 2-(2-methoxypropoxy)benzene.

Scientific Research Applications

1-bromo-2-(2-methoxypropoxy)benzene is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-(2-methoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-(3-methoxypropoxy)benzene
  • 1-bromo-2-(methoxymethoxy)benzene
  • 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene

Uniqueness

1-bromo-2-(2-methoxypropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and methoxypropoxy groups allows for diverse reactivity and applications in various fields of research and industry .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-2-(2-methoxypropoxy)benzene

InChI

InChI=1S/C10H13BrO2/c1-8(12-2)7-13-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3

InChI Key

ZQNUSOZKXJTUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromophenol (861 mg, 4.97 mmol) and 1-bromo-3-methoxypropane (1000 mg, 6.53 mmol) in acetonitrile (10 ml) was treated as for preparation 62 to afford crude title compound as a colourless liquid (1.23 g, 101%).
Quantity
861 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.